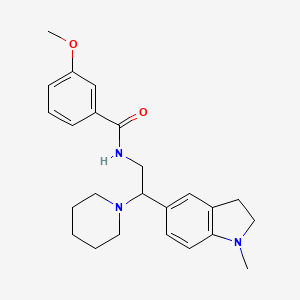

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide

Descripción

Propiedades

IUPAC Name |

3-methoxy-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O2/c1-26-14-11-19-15-18(9-10-22(19)26)23(27-12-4-3-5-13-27)17-25-24(28)20-7-6-8-21(16-20)29-2/h6-10,15-16,23H,3-5,11-14,17H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYSSHXLZIFHOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)OC)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a complex compound with significant potential in medicinal chemistry. Its structure includes a methoxy group, an indoline moiety, and a piperidine ring, which may interact with various biological targets. This article explores the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 393.5 g/mol. The structure can be represented as follows:

Biological Activity

Pharmacological Properties:

Research indicates that compounds similar to this compound exhibit diverse biological activities, including:

- Anticancer Activity:

-

Anti-inflammatory Effects:

- Compounds with similar structures have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammation. This suggests potential use in treating inflammatory diseases.

- Antimicrobial Properties:

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

Case Studies

Case Study 1: Anticancer Evaluation

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Inflammation Model

In an experimental model of rheumatoid arthritis, the compound was administered to evaluate its anti-inflammatory properties. Results showed a significant decrease in joint swelling and inflammation markers compared to control groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is C23H31N3O3, with a molecular weight of approximately 429.58 g/mol. The compound can be represented by the following structural formula:

Biological Activities

The compound exhibits various biological activities that make it a candidate for pharmacological studies. Key areas of interest include:

- Anticancer Activity : Preliminary studies suggest that compounds with indoline structures can interact with cellular signaling pathways involved in cancer progression, potentially inhibiting tumor growth.

- Anti-inflammatory Effects : The presence of the piperidine ring may enhance the compound's ability to modulate inflammatory responses, making it useful in treating conditions characterized by excessive inflammation.

- Antimicrobial Properties : Research indicates that benzamide derivatives can exhibit antimicrobial activity against various pathogens, suggesting potential applications in developing new antibiotics.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Indoline Moiety : Starting from an appropriate indole derivative, methylation is achieved using methyl iodide in the presence of a base.

- Attachment of the Piperidine Ring : This is accomplished through nucleophilic substitution reactions where the indoline derivative reacts with a piperidine derivative.

- Formation of the Benzamide Structure : The final step involves reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to yield the desired benzamide.

Case Studies and Research Findings

Several studies have investigated the biological effects and mechanisms of action associated with this compound:

Case Study 1: Anticancer Potential

A study published in Journal of Medicinal Chemistry explored various indoline derivatives and their interactions with cancer cell lines. The findings indicated that compounds similar to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Activity

Research published in Pharmacology Reports demonstrated that benzamide derivatives could effectively reduce inflammation markers in animal models. The study highlighted the potential for developing new anti-inflammatory drugs based on compounds like this compound.

Case Study 3: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties of various benzamide derivatives against common bacterial strains. The results indicated that compounds featuring similar structural motifs to this compound exhibited significant antimicrobial activity, suggesting their utility in formulating new antibacterial agents.

Q & A

Basic Research Questions

Q. What synthetic routes are reported for 3-methoxy-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of benzamide derivatives typically involves coupling carboxylic acid derivatives (e.g., acid chlorides) with amines. For example, a protocol for (Z)-N-methoxy-3-((methoxyimino)methyl)benzamide () used oxalyl chloride and DMF to generate an acid chloride intermediate, followed by reaction with O-methylhydroxylamine hydrochloride under biphasic conditions (EtOAC/H₂O with K₂CO₃). Adjusting stoichiometry, solvent polarity, or temperature (e.g., 0°C to room temperature) may optimize yields for similar compounds. Monitoring reaction progress via TLC or LC-MS is critical.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Standard techniques include:

- HPLC/LC-MS : To assess purity (≥95% is typical for research-grade compounds; see ).

- NMR (¹H/¹³C) : Confirm substituent positions (e.g., methoxy, piperidinyl groups).

- Elemental Analysis : Validate molecular formula (e.g., C₂₄H₃₀N₃O₂).

- Melting Point : Compare with literature values if available (e.g., analogs in report melting points for quality control).

Q. What safety precautions are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific GHS classifications are not available for this compound, structurally similar benzamides () may require standard lab safety protocols:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation.

- Store in airtight containers at 2–8°C (common for amine-containing compounds; ).

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to neurotransmitter receptors (e.g., serotonin or dopamine receptors)?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between the compound’s piperidinyl and indolinyl groups and receptor active sites (e.g., serotonin 5-HT₂A).

- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over time (e.g., 100 ns simulations in GROMACS).

- QSAR : Corrogate substituent effects (e.g., methoxy position) with activity data from analogs (–19 provide structural templates).

Q. What experimental designs are suitable for studying environmental persistence and ecotoxicological impacts?

- Abiotic Degradation : Expose the compound to UV light or hydrolytic conditions (pH 3–9) and quantify degradation via LC-MS.

- Biotic Fate : Use soil/water microcosms to assess microbial breakdown.

- Toxicity Assays : Test on model organisms (e.g., Daphnia magna) using OECD guidelines.

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies for this compound?

- Methodological Answer :

- Meta-Analysis : Compare SAR data across analogs (e.g., vs. 19) to identify trends in substituent effects.

- Dose-Response Curves : Replicate assays under standardized conditions (e.g., fixed incubation times, solvent controls).

- Orthogonal Assays : Validate activity using complementary methods (e.g., radioligand binding vs. functional cAMP assays).

Q. What strategies improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with HCl (as in ) to enhance aqueous solubility.

- Prodrug Design : Modify the methoxy group to a phosphate ester for hydrolysis in vivo.

- Nanocarriers : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to bypass first-pass metabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.